Vesnarinon
Übersicht
Beschreibung
Vesnarinone is a cardiotonic agent known for its mixed phosphodiesterase 3 inhibition and ion-channel modification properties. It exhibits modest, dose-dependent, positive inotropic activity with minimal negative chronotropic activity. Vesnarinone is primarily used to improve ventricular performance in patients with severe heart failure .
Wissenschaftliche Forschungsanwendungen
Vesnarinon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung für die Untersuchung katalytischer C-N-Bindungsbildungsreaktionen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die Zellzyklusregulation und Differenzierung.
Medizin: Wird hauptsächlich zur Behandlung von Herzinsuffizienz eingesetzt.
Industrie: Wird bei der Entwicklung neuer kardialer Tonika und anderer therapeutischer Verbindungen eingesetzt
5. Wirkmechanismus
This compound entfaltet seine Wirkungen durch mehrere Mechanismen:
Phosphodiesterase-3-Hemmung: Erhöht die Myokardkontraktilität, indem der Abbau von cyclischem Adenosinmonophosphat (cAMP) verhindert wird.
Ionenkanal-Modifikation: Modifiziert Ionenkanäle, um die ventrikuläre Leistung zu verbessern.
Zytokin-Hemmung: Reduziert die Produktion von Tumornekrosefaktor-alpha und anderen Zytokinen, die die Herzfunktion verbessern können .
Ähnliche Verbindungen:
Milrinon: Ein weiterer Phosphodiesterase-3-Hemmer mit ähnlichen inotropen Wirkungen, aber unterschiedlicher Pharmakokinetik.
Amrinon: Ähnlich wie this compound, aber mit einer anderen chemischen Struktur und Wirkmechanismus.
Enoximon: Ein weiteres kardiales Tonikum mit Phosphodiesterase-Hemmungs-Eigenschaften
Eindeutigkeit von this compound: this compound ist einzigartig durch seine Kombination aus Phosphodiesterase-3-Hemmung und Ionenkanal-Modifikation, die einen ausgewogenen inotropen Effekt mit minimaler negativer chronotroper Aktivität bietet. Dies macht es besonders wirksam bei Patienten mit schwerer Herzinsuffizienz .
Wirkmechanismus
Target of Action
Vesnarinone is a cardiotonic agent . It primarily targets phosphodiesterase 3 and acts as an ion-channel modifier . These targets play a crucial role in regulating heart function.
Mode of Action
Vesnarinone exhibits a mixed phosphodiesterase 3 inhibitory action and modifies ion channels . This dual action leads to a modest, dose-dependent, positive inotropic activity, but minimal negative chronotropic activity . In other words, it increases the force of heart contractions without significantly affecting the heart rate.
Biochemical Pathways
Vesnarinone has been found to directly activate the p21waf1 gene promoter via Sp1 and Sp3 transcription factors . This gene plays a key role in cell cycle regulation, and its activation can lead to growth arrest. Vesnarinone also induces histone hyperacetylation, which is associated with gene activation .
Result of Action
The primary result of Vesnarinone’s action is the improvement of ventricular performance, particularly in patients with severe heart failure . By inhibiting phosphodiesterase 3 and modifying ion channels, Vesnarinone enhances the force of heart contractions, thereby improving the heart’s pumping ability .
Biochemische Analyse
Biochemical Properties
Vesnarinone interacts with various enzymes and proteins. It is a mixed phosphodiesterase 3 inhibitor and ion-channel modifier . The inhibition of phosphodiesterase 3 and modification of ion channels are key biochemical interactions that contribute to its cardiotonic effects .
Cellular Effects
Vesnarinone has been shown to have significant effects on various types of cells. It improves ventricular performance most in patients with the worst degree of heart failure . It is associated with the adverse effects of increased sudden cardiac death and neutropenia .
Molecular Mechanism
The molecular mechanism of Vesnarinone involves direct activation of the p21waf1 gene promoter via Sp1 and Sp3 transcription factors and histone hyperacetylation in TYS cells . This suggests that Vesnarinone exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, Vesnarinone has been observed to have varying effects in laboratory settings. Six months of therapy with 60 mg of Vesnarinone per day resulted in lower morbidity and mortality and improved quality of life of patients with congestive heart failure . A higher dose of Vesnarinone (120 mg) increased mortality, suggesting that this drug has a narrow therapeutic range .
Dosage Effects in Animal Models
The effects of Vesnarinone in animal models vary with different dosages
Metabolic Pathways
Vesnarinone is metabolized by activated neutrophils, the target for this toxicity, and evidence pointed to a pathway that involved a reactive iminium ion . Hydrolysis of the iminium ion led to a reactive quinone imine .
Transport and Distribution
It is known that Vesnarinone is a small molecule , which suggests that it may be able to passively diffuse across cell membranes.
Subcellular Localization
Given its molecular mechanism involving the activation of gene promoters , it can be inferred that Vesnarinone may interact with nuclear components.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vesnarinone can be synthesized through a series of catalytic C-N bond-forming reactions. The key steps involve palladium-catalyzed Buchwald-Hartwig amination and aminocarbonylation reactions. The synthesis starts with readily available starting materials such as 4-bromoveratrole, N-protected piperazine, and bromoquinolinone. These components undergo catalytic coupling to form the final product .
Industrial Production Methods: Industrial production of vesnarinone involves similar catalytic processes but on a larger scale. The use of homogeneous palladium catalysts and supported palladium nanoparticles ensures high yield and efficiency. The overall yield of the industrial process can reach up to 73% .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Vesnarinon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um reaktive Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können this compound in weniger aktive Formen umwandeln.
Substitution: Substitutionsreaktionen, wie Aminocarboxylierung und Buchwald-Hartwig-Aminierung, sind für seine Synthese entscheidend
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid und Myeloperoxidase werden häufig verwendet.
Reduktion: Metallhydride und Reduktionsmittel wie Natriumborhydrid.
Substitution: Palladiumkatalysatoren, Arylhalogenide und Amine
Hauptprodukte:
Oxidation: Reaktive Metaboliten wie 1-Chlor-4-(3,4-Dimethoxybenzoyl)piperazin.
Reduktion: Weniger aktive Formen von this compound.
Substitution: this compound und seine Analoga
Vergleich Mit ähnlichen Verbindungen
Milrinone: Another phosphodiesterase 3 inhibitor with similar inotropic effects but different pharmacokinetics.
Amrinone: Similar to vesnarinone but with a different chemical structure and mechanism of action.
Enoximone: Another cardiotonic agent with phosphodiesterase inhibition properties
Uniqueness of Vesnarinone: Vesnarinone is unique due to its combination of phosphodiesterase 3 inhibition and ion-channel modification, which provides a balanced inotropic effect with minimal negative chronotropic activity. This makes it particularly effective in patients with severe heart failure .
Eigenschaften
IUPAC Name |
6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-28-19-7-3-16(14-20(19)29-2)22(27)25-11-9-24(10-12-25)17-5-6-18-15(13-17)4-8-21(26)23-18/h3,5-7,13-14H,4,8-12H2,1-2H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNYJIZDIRKMBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC4=C(C=C3)NC(=O)CC4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231411 | |
Record name | Vesnarinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80231411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81840-15-5 | |
Record name | Vesnarinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81840-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vesnarinone [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081840155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vesnarinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12082 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vesnarinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80231411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VESNARINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5COW40EV8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Vesnarinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042059 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.